molecular formula C19H23NO3 B1682293 Xenysalate CAS No. 3572-52-9

Xenysalate

Cat. No. B1682293
CAS RN: 3572-52-9
M. Wt: 313.4 g/mol
InChI Key: HLDCSYXMVXILQC-UHFFFAOYSA-N
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Description

Xenysalate is a small molecule that is classified as experimental . It belongs to the class of organic compounds known as biphenyls and derivatives, which are organic compounds containing two benzene rings linked together by a C-C bond . The chemical formula of Xenysalate is C19H23NO3 .


Molecular Structure Analysis

Xenysalate has an average mass of 313.391 Da and a monoisotopic mass of 313.167786 Da . It contains a total of 47 bonds, including 24 non-H bonds, 13 multiple bonds, 8 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 aliphatic tertiary amine, and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

Xenysalate has a density of 1.1±0.1 g/cm3, a boiling point of 435.2±40.0 °C at 760 mmHg, and a flash point of 217.0±27.3 °C . It also has a molar refractivity of 91.4±0.3 cm3, a polar surface area of 50 Å2, and a molar volume of 280.8±3.0 cm3 .

Scientific Research Applications

Xenbase: A Model Organism Database

Xenbase is a comprehensive online resource for researchers using Xenopus species, contributing significantly to biomedical research. This database aggregates content from various external resources and is enhanced through in-house curation of scientific literature and bioinformatics analyses. Recent advancements include new genome annotations, RNA-Seq data visualization, and updated ChIP-Seq mapping, all of which are crucial for understanding developmental and disease processes in humans (Karimi et al., 2017).

Xenbase and Human Disease Modeling

Xenbase plays a pivotal role in modeling human diseases by curating Xenopus literature and integrating these data with human genes, anatomy, and disease ontologies. It provides a meta-analysis of Xenopus research, outlining different disease types and experimental approaches. This integration facilitates novel insights into human diseases and developmental processes (Nenni et al., 2019).

Integration of GEO & SRA RNA-seq Data

Xenbase's integration of NCBI Gene Expression Omnibus (GEO) NGS content transforms genomic and chromatin data, mapping all aligned reads to the latest genome builds. This facilitates gene expression and chromatin data analysis in biomedical research, enhancing the understanding of gene regulation and disease mechanisms (Fortriede et al., 2019).

Xenbase's Contribution to Xenopus Biology and Genomics

Xenbase is a crucial resource for genomic and biological data on Xenopus species. It integrates data from various sources and provides a user-friendly interface for researchers. This database accelerates discovery by enabling novel connections between molecular pathways in Xenopus and human diseases (Bowes et al., 2007).

Core Features, Data Acquisition, and Processing in Xenbase

Xenbase, as a cloud-based, web-accessible database, integrates diverse genomic and biological data from Xenopus research. Its relational database and bioinformatics tools are optimized for Xenopus experiments, linking Xenopus data to other model organisms and to human data, thus facilitating research in developmental biology and genomics (James-Zorn et al., 2015).

Xenopus Genomic Data and Browser Resources

Xenbase provides access to genomic data for Xenopus species, crucial for biomedical research. This includes genome assemblies, transcriptomic, and epigenetic data sets, all accessible through public genome browsers and integrated within Xenbase. This resource is vital for researchers studying gene function, regulation, and their implications in human diseases (Vize & Zorn, 2017).

Expansion and Updates of the Xenbase

Xenbase continually updates its database with new Xenopus genome builds, epigenomic data, and gene expression searches. It provides comprehensive data on over 700 antibodies, enhancing the value of Xenopus as a model organism in studying cell and developmental biology (James-Zorn et al., 2012).

properties

IUPAC Name

2-(diethylamino)ethyl 2-hydroxy-3-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-3-20(4-2)13-14-23-19(22)17-12-8-11-16(18(17)21)15-9-6-5-7-10-15/h5-12,21H,3-4,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDCSYXMVXILQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063086
Record name [1,1'-Biphenyl]-3-carboxylic acid, 2-hydroxy-, 2-(diethylamino)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xenysalate

CAS RN

3572-52-9
Record name Biphenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3572-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xenysalate [INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xenysalate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13815
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name [1,1'-Biphenyl]-3-carboxylic acid, 2-hydroxy-, 2-(diethylamino)ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-3-carboxylic acid, 2-hydroxy-, 2-(diethylamino)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Xenysalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.624
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BIPHENAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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